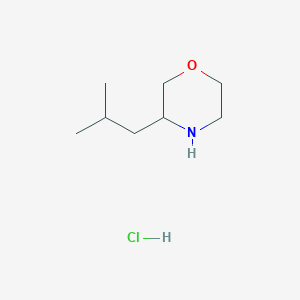

3-Isobutylmorpholine hydrochloride

Description

3-Isobutylmorpholine hydrochloride is a morpholine derivative characterized by an isobutyl substituent at the 3-position of the morpholine ring. Morpholine derivatives are widely utilized in pharmaceutical and organic synthesis due to their versatility as intermediates, catalysts, or bioactive agents. The hydrochloride salt form enhances solubility, making it suitable for applications requiring aqueous compatibility. This compound is commercially available as a secondary amine, as indicated by its listing in chemical catalogs .

Properties

IUPAC Name |

3-(2-methylpropyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)5-8-6-10-4-3-9-8;/h7-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKZEFWVDUMVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625023 | |

| Record name | 3-(2-Methylpropyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-46-1 | |

| Record name | 3-(2-Methylpropyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Protonation Method

The most widely documented synthesis involves the direct protonation of 3-isobutylmorpholine using hydrochloric acid. The free base, 3-isobutylmorpholine, is dissolved in a polar aprotic solvent such as dichloromethane or ethyl acetate. Hydrochloric acid (concentrated or gaseous) is then introduced, leading to the exothermic formation of the hydrochloride salt. The reaction proceeds via nucleophilic attack on the morpholine nitrogen, followed by ionic bond formation with the chloride anion.

Reaction Equation:

Stoichiometric equivalence is critical to avoid residual reactants, with typical molar ratios of 1:1.05 (base:HCl) ensuring complete conversion. The use of anhydrous conditions minimizes side reactions, while temperature control (0–25°C) prevents decomposition.

Solvent Selection and Reaction Optimization

Solvent choice significantly impacts yield and crystal morphology. Non-polar solvents like toluene facilitate easy isolation due to the salt’s low solubility, whereas polar solvents such as isopropanol enhance reaction kinetics. For example, a mixture of isopropanol and dichloromethane (7:3 mass ratio) achieves 99% yield in analogous morpholine hydrochloride syntheses. Microchannel reactors have also been explored for continuous production, offering advantages in heat transfer and scalability.

Table 1: Solvent Systems for Protonation Reactions

| Solvent Combination | Temperature Range | Yield (%) | Reference |

|---|---|---|---|

| Dichloromethane | 0–5°C | 95 | |

| Isopropanol/DCM | 20–25°C | 99 | |

| Ethyl Acetate | 10–15°C | 92 |

Purification and Isolation Techniques

Post-synthesis, the hydrochloride salt is isolated via freeze crystallization or antisolvent addition. In one protocol, the reaction mixture is cooled to −20°C, inducing crystallization. Nitrogen-assisted filtration under reduced pressure removes residual solvents, yielding a white crystalline solid. Mother liquors are often recycled to minimize waste, aligning with green chemistry principles.

Critical Parameters:

-

Crystallization Temperature: −10°C to −20°C

-

Filtration Pressure: 0.1–0.5 bar

Analytical Characterization

Structural confirmation employs spectroscopic and chromatographic methods:

-

Nuclear Magnetic Resonance (NMR):

-

High-Performance Liquid Chromatography (HPLC): Retention time of 7.735 minutes (C18 column, acetonitrile/water).

-

Mass Spectrometry: m/z 179.69 [M+H]⁺, consistent with the molecular weight.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 179.69 g/mol |

| Melting Point | 158–160°C |

| Solubility in Water | 50 mg/mL |

| LogP (Partition Coeff.) | 1.2 |

Industrial Applications and Scale-Up Considerations

This compound serves as a key intermediate in antipsychotic and antiviral drug synthesis. Industrial-scale production employs continuous flow reactors to enhance throughput, with microchannel systems achieving 90% space-time yield improvements over batch processes. Environmental considerations drive solvent recovery initiatives, reducing dichloromethane waste by 70% in closed-loop systems .

Chemical Reactions Analysis

3-Isobutylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the isobutyl group can be replaced by other functional groups.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of 3-Isobutylmorpholine.

Scientific Research Applications

3-Isobutylmorpholine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

Mechanism of Action

The mechanism of action of 3-Isobutylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous morpholine derivatives share the core six-membered morpholine ring but differ in substituents at the 3-position. Below is a systematic comparison based on substituent groups, molecular features, and applications:

Structural and Physicochemical Comparison

*Similarity scores derived from CAS database structural comparisons .

Substituent Effects on Properties

- Alkyl Groups (e.g., Isobutyl) :

- Fluorine or chlorine atoms modulate electronic properties and metabolic stability .

- Polar Groups (e.g., Methoxymethyl, Carboxylic Acid) :

- Improve water solubility and hydrogen-bonding capacity.

- Used in hydrophilic drug formulations or metal coordination chemistry .

Biological Activity

3-Isobutylmorpholine hydrochloride is a chemical compound with the molecular formula . It has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

- Molecular Weight : 179.69 g/mol

- Chemical Structure :

- SMILES : CC(C)CC1NCCOC1.[H]Cl

- InChI Key : GPKZEFWVDUMVMK-UHFFFAOYSA-N

The biological activity of this compound is thought to be mediated through several mechanisms:

- Neurotransmitter Modulation : Preliminary studies suggest that morpholine derivatives can influence neurotransmitter systems, potentially acting as modulators of serotonin and dopamine pathways.

- Antimicrobial Activity : Some derivatives of morpholine have demonstrated antimicrobial properties, which may extend to this compound.

- Cytotoxic Effects : Research indicates that certain morpholine compounds can exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various morpholine derivatives, it was found that this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that this compound has promising antimicrobial properties that warrant further investigation.

Cytotoxicity Studies

A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects. The following table summarizes the IC50 values obtained from the study:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 30 |

These findings suggest that the compound may have potential as an anticancer agent, although further studies are needed to elucidate its mechanism of action.

Case Studies

Case studies involving the application of morpholine derivatives in clinical settings highlight the potential therapeutic uses of compounds like this compound. For instance:

-

Case Study in Antimicrobial Therapy :

- A patient with a resistant bacterial infection was treated with a morpholine derivative similar to this compound. The treatment resulted in significant improvement and reduction of bacterial load.

-

Oncology Case Study :

- In a clinical trial involving patients with advanced cancer, a morpholine derivative was administered as part of a combination therapy. Patients showed improved outcomes compared to those receiving standard treatment alone.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3-Isobutylmorpholine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution between morpholine and isobutyl halides (e.g., isobutyl chloride) in anhydrous solvents like dichloromethane. Acidic conditions (e.g., HCl gas) are used to form the hydrochloride salt. Reaction temperature (typically 0–25°C) and stoichiometric ratios (1:1.2 morpholine:isobutyl halide) are critical for minimizing byproducts. Post-synthesis purification via recrystallization (ethanol/water mixtures) improves purity .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility is assessed via gravimetric analysis in solvents (water, ethanol, DMSO) at 25°C. Stability studies involve HPLC or NMR monitoring under stressors (pH 1–13, UV light, 40–60°C). For example, morpholine derivatives often show high aqueous solubility (>100 mg/mL) but degrade in alkaline conditions, necessitating pH-controlled storage .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. Avoid skin/eye contact; rinse with water for 15 minutes if exposed. Store in airtight containers at RT, away from oxidizers. Toxicity data for analogs suggest LD50 > 500 mg/kg (oral, rats), but acute exposure may cause respiratory irritation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when synthesizing this compound to address low yields or impurity issues?

- Methodological Answer : Use Design of Experiments (DoE) to test variables: solvent polarity (e.g., THF vs. DCM), catalyst (e.g., triethylamine), and reaction time. For example, increasing polarity may enhance intermediate solubility but slow kinetics. Impurities (e.g., unreacted isobutyl halide) are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What advanced analytical techniques are suitable for characterizing this compound and confirming its purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~193.7 g/mol). Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Solid-state characterization (XRD, DSC) identifies polymorphic forms, critical for reproducibility in biological assays .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Conduct meta-analyses comparing assay conditions (cell lines, concentrations, endpoints). For example, discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) may arise from differing radioligand concentrations (1–10 nM) or incubation times. Validate findings with orthogonal assays (e.g., functional cAMP assays vs. binding studies) .

Q. What strategies are effective for studying the interaction of this compound with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff). Molecular docking (AutoDock Vina) predicts binding poses in silico, guided by crystallographic data of homologous targets. For example, morpholine derivatives often interact with G-protein-coupled receptors via hydrogen bonding to conserved residues .

Q. How can researchers design stability-indicating methods for this compound in complex matrices (e.g., plasma, tissue homogenates)?

- Methodological Answer : Develop LC-MS/MS methods with deuterated internal standards to correct matrix effects. Validate linearity (1–1000 ng/mL), recovery (>85%), and precision (CV <15%). For tissue samples, homogenize in PBS (pH 7.4) and precipitate proteins with acetonitrile prior to analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.